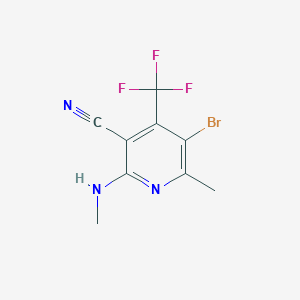
5-Bromo-6-methyl-2-(methylamino)-4-(trifluoromethyl)nicotinonitrile
Übersicht
Beschreibung
5-Bromo-6-methyl-2-(methylamino)-4-(trifluoromethyl)nicotinonitrile, or 5-Br-6-Me-2-MA-4-TFM-NN, is a synthetic compound that has a wide range of applications in scientific research. It is a colorless and odorless solid that is soluble in water and other organic solvents. This compound has been used in a variety of studies, including those related to drug development and drug delivery. It has also been used to study the effects of various drugs on the body, as well as to study the biochemical and physiological effects of various compounds. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Characteristics
Synthesis and Antiprotozoal Activity : A study on the synthesis and antiprotozoal activity of aza-analogues of furamidine, which includes the synthesis of compounds from nicotinonitrile derivatives, highlights the potential use of these compounds in antiprotozoal applications. These compounds exhibited significant in vitro activity against Trypanosoma b.rhodesiense and Plasmodium falciparum, with some showing promising in vivo activity in a mouse model for trypanosomiasis (Ismail et al., 2003).
Efficient Synthesis Techniques : Another paper details an efficient synthesis route for nicotinonitrile derivatives, which are critical intermediates in the production of various pharmaceutical agents. This study could provide insights into the synthetic pathways that might be applicable to the compound (Hirokawa et al., 2000).
Characterization of Nicotinonitriles : The synthesis and characterization of nicotinonitriles, including methods for bromination and conversion to diamidines, are discussed. These procedures highlight the versatility of nicotinonitriles in chemical synthesis and their potential as intermediates in the development of new chemical entities (Qi-fan, 2010).
Potential Applications
Anticancer Activity : Research into novel amide tagged trifluoromethyl indole and pyrimido indole derivatives synthesized from nicotinonitrile derivatives showed promising anticancer activity against several human cancer cell lines. This suggests that nicotinonitrile derivatives, by extension, could have applications in cancer research (Mandadi et al., 2021).
Bronchodilation Properties : A study on the synthesis and bronchodilation properties of nicotinonitrile-containing compounds revealed that some synthesized analogues exhibited significant bronchodilation properties, suggesting potential therapeutic applications in respiratory disorders (Soliman et al., 2017).
Eigenschaften
IUPAC Name |
5-bromo-6-methyl-2-(methylamino)-4-(trifluoromethyl)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3N3/c1-4-7(10)6(9(11,12)13)5(3-14)8(15-2)16-4/h1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNCYUYFAHHYDTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)NC)C#N)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





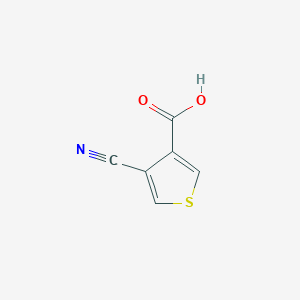
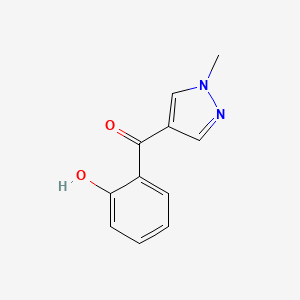
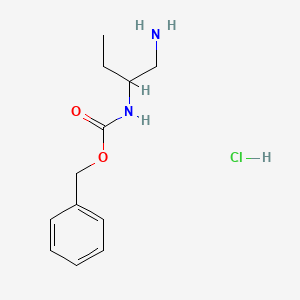
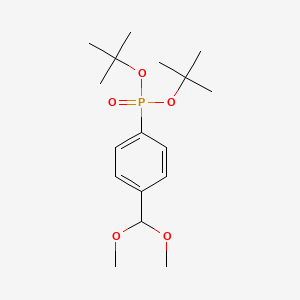
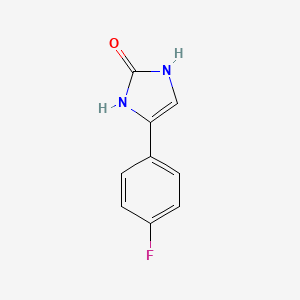

![1-[1-(4-Methoxy-3-methylphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-2-butyn-1-one](/img/structure/B1462811.png)
![(E)-N-{[7-Chloro-5-(3-thienyl)-2,3-dihydro-1-benzofuran-2-yl]methyl}-3-(3-pyridinyl)-2-propenamide](/img/structure/B1462812.png)
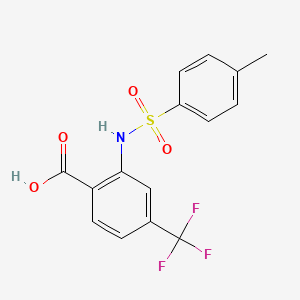
![7-(4-Isopropylbenzyl)-2-[(2-methyl-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B1462815.png)

![{[1-(2-methoxybenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine](/img/structure/B1462818.png)